molecular formula C18H19N5O5 B13048987 N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydro furan-2-YL)-9H-purin-6-YL)benzamide

N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydro furan-2-YL)-9H-purin-6-YL)benzamide

Cat. No.: B13048987
M. Wt: 385.4 g/mol
InChI Key: VWKBKHKKBACDGC-CAHUOCRHSA-N
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Description

N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide is a complex organic compound with a unique structure that combines a purine base with a benzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide involves several steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring and the benzamide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may include optimization of reaction parameters and scaling up the process to produce the compound in larger quantities .

Chemical Reactions Analysis

N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide can be compared with other similar compounds, such as other purine derivatives and benzamide analogs. These comparisons highlight the unique structural features and biological activities of the compound. Similar compounds include N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and 3-hydroxy-2-(5’-hydroxypentyl)-4H-pyran-4-one .

Properties

Molecular Formula

C18H19N5O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C18H19N5O5/c1-18(27)13(25)11(7-24)28-17(18)23-9-21-12-14(19-8-20-15(12)23)22-16(26)10-5-3-2-4-6-10/h2-6,8-9,11,13,17,24-25,27H,7H2,1H3,(H,19,20,22,26)/t11-,13-,17-,18-/m1/s1

InChI Key

VWKBKHKKBACDGC-CAHUOCRHSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O)O

Origin of Product

United States

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